Dimethyl [ethoxy(phenyl)methyl]phosphonate
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Overview
Description
Dimethyl [ethoxy(phenyl)methyl]phosphonate is an organophosphorus compound with a variety of applications in chemistry and industry. It is known for its role in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [ethoxy(phenyl)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a phosphite with an alkyl halide . This method is commonly used for the preparation of phosphonates and involves the use of trimethyl phosphite and a halomethane (e.g., iodomethane) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by palladium or copper catalysts to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [ethoxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for oxidation, various amines for catalysis, and halides for substitution reactions . The conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Dimethyl [ethoxy(phenyl)methyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl [ethoxy(phenyl)methyl]phosphonate involves its ability to act as an alkylating agent. When heated, it can react with basic nitrogen compounds and phenols, leading to the formation of various products . It also has plasticizing properties, which can affect the physical properties of materials it comes into contact with .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Dimethyl methylphosphonate
- Dimethyl phosphite
- Dimethyl hydrogen phosphonate
Uniqueness
Dimethyl [ethoxy(phenyl)methyl]phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a reagent and a catalyst in organic synthesis sets it apart from other similar compounds .
Properties
CAS No. |
62456-46-6 |
---|---|
Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
[dimethoxyphosphoryl(ethoxy)methyl]benzene |
InChI |
InChI=1S/C11H17O4P/c1-4-15-11(16(12,13-2)14-3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 |
InChI Key |
JLROVGHCUFGJHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)P(=O)(OC)OC |
Origin of Product |
United States |
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